N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(2,4-Difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 2,4-difluorobenzoyl group and a thiophene-3-carboxamide ethyl side chain. The hydrochloride salt enhances solubility for pharmacological applications. Structurally, the compound combines fluorinated aromatic motifs with heterocyclic systems, a design strategy commonly employed to optimize bioavailability and target binding .
Properties
IUPAC Name |
N-[2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S.ClH/c19-14-1-2-15(16(20)11-14)18(25)23-8-6-22(7-9-23)5-4-21-17(24)13-3-10-26-12-13;/h1-3,10-12H,4-9H2,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUMFJZQIRUYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride (CAS Number: 1351649-03-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 415.9 g/mol
- Structure : The compound features a thiophene ring linked to a piperazine moiety, which is further substituted with a difluorobenzoyl group.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.
1. Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide have shown efficacy against various bacterial strains.
| Compound | Activity | Assay Method | Results |
|---|---|---|---|
| N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Antimicrobial | Broth microdilution | MIC = 50 µg/mL |
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Activity | Cell Line | IC |
|---|---|---|---|
| N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Anti-inflammatory | RAW 264.7 | 79.5 µM |
3. Cytotoxic Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines.
| Compound | Activity | Cell Line | IC |
|---|---|---|---|
| N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | Cytotoxicity | CEM/ADR5000 | 21.09 µM |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological profile of this compound and related analogs:
- Synthesis and Evaluation : A study focused on synthesizing various thiophene derivatives and assessing their biological activities found that modifications to the piperazine ring significantly influenced activity profiles .
- Comparative Analysis : In a comparative analysis of thiophene-based compounds, it was noted that those with piperazine substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-substituted counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
(a) N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Structure: Shares a piperazine core and thiophene-carboxamide side chain but substitutes the 2,4-difluorobenzoyl group with a 3-cyanophenyl moiety.
- Synthesis : Prepared via coupling of 3-(piperazin-1-yl)benzonitrile with a benzamide intermediate, yielding 32% after dual chromatography .
- Key Differences: The cyano group may reduce metabolic stability compared to fluorine but enhances π-stacking interactions in target binding.
(b) 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Structure : Features a 3-(trifluoromethyl)phenyl group on piperazine instead of 2,4-difluorobenzoyl.
- Synthesis: Similar to 3a but uses 1-(3-(trifluoromethyl)phenyl)piperazine, with purification via normal-phase chromatography .
(c) (2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride
Carboxamide and Benzamide Derivatives
(a) N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14)
- Structure: Incorporates a phenoxypyridine carboxamide and a hydroxyphenyl-piperazine group.
- Synthesis : Uses HBTU-mediated coupling in THF, followed by silica gel chromatography .
- Key Differences: The phenolic hydroxyl group enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the fluorinated target compound.
(b) Acyl Azide Derivatives (e.g., [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide)
- Structure : Features furan-carboxamide with acyl azide functionalization.
- Synthesis : Involves hydrazine intermediates and Curtius rearrangement, differing from the target’s piperazine-thiophene architecture .
- Key Differences : Acyl azides are reactive intermediates, limiting their direct therapeutic use compared to the stabilized hydrochloride salt of the target compound.
Fluorinated Pharmacophores
(a) Tert-Butyl N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alaninate
- Structure: Shares the 2,4-difluorobenzoyl motif but incorporates a pyridinone core and alaninate ester.
- Therapeutic Relevance : Explicitly designed as a p38 MAP kinase inhibitor for autoimmune diseases .
- Key Differences: The pyridinone and alaninate groups suggest distinct binding modes compared to the thiophene-carboxamide in the target compound.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aromatic protons (thiophene, benzoyl) and piperazine methylene groups. Discrepancies in coupling constants indicate stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and detects halogen isotopic patterns (Cl/F) .
- HPLC-PDA : Purity is assessed at 254 nm, with retention time matching reference standards .
How can researchers resolve low yields in the final coupling step during synthesis?
Advanced
Low yields in carboxamide coupling may arise from:
- Steric hindrance : Substitute bulkier reagents with smaller activators (e.g., HOBt instead of HOAt) .
- Moisture sensitivity : Use anhydrous solvents and inert gas (N) purging .
- Alternative coupling agents : Switch from HBTU to T3P for higher efficiency in polar solvents .
- Temperature optimization : Conduct reactions at 0–5°C to minimize side-product formation .
What strategies are employed to enhance the compound's pharmacokinetic properties?
Q. Advanced
- Prodrug design : Introduce ester or phosphate groups on the thiophene ring to improve oral bioavailability .
- Salt selection : Hydrochloride salts enhance aqueous solubility, while mesylate salts may improve stability in acidic conditions .
- Lipid nanoparticle encapsulation : Increases blood-brain barrier penetration for CNS targets .
How do structural modifications to the piperazine ring affect target receptor binding affinity?
Q. Advanced
- Substituent effects : Fluorine at the 2,4-position on benzoyl enhances π-π stacking with aromatic residues in receptor pockets (e.g., dopamine D3) .
- Ring flexibility : Replacing piperazine with a rigid bicyclic amine (e.g., piperidine) reduces conformational entropy, improving binding kinetics .
- Electron-withdrawing groups : Nitro or trifluoromethyl groups on the benzoyl moiety increase affinity for serotonin receptors (5-HT) .
What in vitro models are used to assess the compound's biological activity?
Q. Basic
- Enzyme inhibition assays : Measure IC against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) .
- Radioligand binding : Competition assays with H-labeled ligands for GPCR targets (e.g., D2/D3 receptors) .
How to address discrepancies in IC50_{50}50 values across different studies?
Advanced
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (kinase assays) or serum content (cell assays) .
- Cell line heterogeneity : Use isogenic cell lines or CRISPR-edited models to standardize genetic backgrounds .
- Ligand depletion : Correct for nonspecific binding using cold ligand saturation curves .
What are the key structural features influencing this compound's solubility and stability?
Q. Basic
- Hydrophilic groups : Piperazine and hydrochloride salt improve aqueous solubility .
- Hydrolytic stability : The 2,4-difluorobenzoyl group resists esterase-mediated degradation compared to methoxy analogs .
- Photostability : Thiophene rings require UV-light-protected storage to prevent dimerization .
What computational methods aid in predicting interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in receptor active sites (e.g., D3R PDB: 3PBL) .
- QSAR models : CoMFA/CoMSIA correlates substituent electronegativity with logP and IC .
- MD simulations : GROMACS assesses piperazine flexibility during receptor dwell time (~100 ns simulations) .
How to design analogs to mitigate off-target effects while maintaining efficacy?
Q. Advanced
- Selectivity filters : Replace 2,4-difluorobenzoyl with 3-chloro-4-fluorophenyl to reduce hERG channel binding .
- Bioisosteric replacement : Substitute thiophene with furan to retain π-stacking but lower CYP3A4 inhibition .
- Fragment-based screening : Identify minimal pharmacophores (e.g., piperazine-thiophene core) using X-ray crystallography .
Notes
- Contradictions : and highlight varying receptor affinities for piperazine derivatives, emphasizing assay standardization.
- Methodological rigor : Answers integrate synthesis, characterization, and pharmacological validation from peer-reviewed studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
